2-(3-Fluoro-4-methoxyphenyl)azepane

Catalog No.
S14014416
CAS No.
M.F
C13H18FNO
M. Wt
223.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Fluoro-4-methoxyphenyl)azepane

Product Name

2-(3-Fluoro-4-methoxyphenyl)azepane

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)azepane

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

InChI

InChI=1S/C13H18FNO/c1-16-13-7-6-10(9-11(13)14)12-5-3-2-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3

InChI Key

CYQMULGANCJLMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCCN2)F

2-(3-Fluoro-4-methoxyphenyl)azepane is an organic compound characterized by its azepane ring structure, which is a seven-membered saturated heterocyclic ring containing one nitrogen atom. The compound features a phenyl group substituted with both a fluorine atom at the 3-position and a methoxy group at the 4-position. This unique combination of substituents contributes to its chemical properties and potential biological activities.

The chemical reactivity of 2-(3-Fluoro-4-methoxyphenyl)azepane can be influenced by the presence of the fluorine and methoxy groups. Fluorine, being highly electronegative, can enhance electrophilic substitution reactions on the aromatic ring, while the methoxy group can provide electron-donating effects, stabilizing certain intermediates. Typical reactions may include:

  • Electrophilic Aromatic Substitution: The compound can undergo reactions such as nitration or sulfonation due to the activated aromatic system.
  • Nucleophilic Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic reactions, potentially forming amines or other derivatives.

Research into the biological activity of 2-(3-Fluoro-4-methoxyphenyl)azepane indicates potential pharmacological properties, particularly in the realm of medicinal chemistry. Compounds with similar structures have been studied for their activity against various diseases, including cancer and bacterial infections. Specific studies are required to elucidate its exact mechanisms and efficacy.

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)azepane typically involves several steps:

  • Formation of the Azepane Ring: This may be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Introduction of the fluorine and methoxy groups can be performed via halogenation and methylation reactions respectively.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography.

Experimental details may vary based on specific laboratory protocols and available reagents.

2-(3-Fluoro-4-methoxyphenyl)azepane has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound's unique properties may lend themselves to applications in developing new materials or coatings.

Interaction studies with 2-(3-Fluoro-4-methoxyphenyl)azepane are crucial for understanding its biological implications. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • In Vitro Testing: Conducting assays to determine its efficacy against various cell lines or microbial strains.
  • Toxicity Studies: Assessing safety profiles to ensure that any therapeutic applications do not pose significant risks.

Several compounds share structural similarities with 2-(3-Fluoro-4-methoxyphenyl)azepane, which can help highlight its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(3-Fluorophenyl)piperidinePiperidine ring; fluorine substitutionDifferent ring size (six-membered vs. seven-membered)
2-(3-Chloro-4-methoxyphenyl)azepaneChlorine instead of fluorineChlorine's different electronic effects
2-(4-Methoxyphenyl)azepaneLacks fluorine substitutionFocuses purely on methoxy influence
2-(3-Bromo-4-methoxyphenyl)azepaneBromine instead of fluorineBromine's larger size impacts reactivity

These comparisons illustrate how variations in substituents (like halogens) and ring structures influence chemical behavior and potential applications, making 2-(3-Fluoro-4-methoxyphenyl)azepane a distinct compound worth further exploration in research contexts.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.137242360 g/mol

Monoisotopic Mass

223.137242360 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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